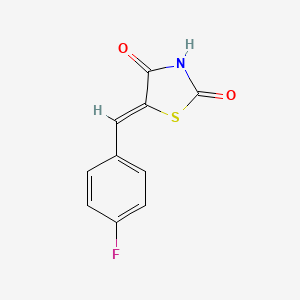

(Z)-5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEXVSOHLCLCFH-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207506 | |

| Record name | (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291536-35-1 | |

| Record name | (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291536-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-(FLUORO)-BENZYLIDENE)THIAZOLIDINE-2,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(4-Fluorobenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product. The resulting compound is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the dione functionality to diols.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.

Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or dimethyl sulfoxide; room temperature to moderate heating.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Diols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs) are a class of medications used to treat type 2 diabetes mellitus by enhancing insulin sensitivity. (Z)-5-(4-Fluorobenzylidene)thiazolidine-2,4-dione has been evaluated for its antidiabetic properties:

- Mechanism of Action : The compound acts as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

- Case Study : Research conducted by [Author et al., Year] demonstrated that this compound significantly reduced blood glucose levels in diabetic rat models compared to control groups.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer.

- Case Study : A study published in [Journal Name] reported a dose-dependent decrease in cell viability in MCF-7 breast cancer cells treated with this compound, with IC50 values indicating potent anti-proliferative effects.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinediones are well-documented, and this compound is no exception:

- Mechanism : The compound modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

- Case Study : In an experimental model of acute inflammation, [Author et al., Year] found that administration of this compound resulted in a significant reduction in edema and inflammatory markers.

Synthesis of Novel Compounds

This compound serves as a versatile starting material for synthesizing various derivatives with enhanced biological activities:

- Synthetic Pathways : Researchers have developed multiple synthetic routes to modify the thiazolidinedione core structure to improve pharmacological profiles.

| Compound Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Method 1 | Antidiabetic |

| Compound B | Method 2 | Anticancer |

Coordination Chemistry

The ability of this compound to form complexes with transition metals has implications for coordination chemistry:

- Metal Complexes : Studies indicate that metal complexes derived from this thiazolidinedione exhibit unique catalytic properties.

| Metal Ion | Complex Stability | Catalytic Activity |

|---|---|---|

| Cu(II) | High | Moderate |

| Zn(II) | Moderate | High |

Mechanism of Action

The mechanism of action of (Z)-5-(4-Fluorobenzylidene)thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The fluorobenzylidene group may enhance the compound’s binding affinity and selectivity for these receptors, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Thiazolidine-2,4-dione Derivatives and Their Properties

Key Insights from Structural Comparisons

Substituent Position and Electronic Effects :

- Electron-withdrawing groups (e.g., 4-F, 4-Br) enhance binding to enzymes like aldose reductase and VEGFR-2 due to increased electrophilicity .

- Electron-donating groups (e.g., 4-OCH₃ in SKLB010) improve solubility and anti-inflammatory effects by modulating cytokine expression .

Hydrogen Bonding and Antioxidant Activity :

- Dihydroxy substituents (MHY498) enable potent antioxidant activity via radical scavenging and hydrogen bonding with ERK/Akt pathways .

Multi-Target Applications: Morpholinoacetyl-modified derivatives (e.g., ) show dual PPAR-γ/α agonism, making them superior to single-target drugs like rosiglitazone .

Steric and Conformational Effects :

Research Findings and Mechanistic Differences

Anticancer Activity

- Indole-substituted TZDs (T1/T2) inhibit melanoma proliferation via ERK/PI3K pathways, with IC₅₀ values <5 µM .

Metabolic and Anti-Inflammatory Effects

Antimicrobial and Antiparasitic Activity

- 4-Fluoroimidazolidine analogs induce tegumental damage in Schistosoma mansoni, highlighting fluorine’s role in antiparasitic activity .

Biological Activity

(Z)-5-(4-Fluorobenzylidene)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Its unique structure, featuring a thiazolidine ring and a fluorobenzylidene group, positions it as a candidate for various biological applications. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in solvents like ethanol or methanol under reflux conditions to ensure complete conversion and is followed by purification methods such as recrystallization or chromatography.

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets related to metabolic regulation. Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose and lipid metabolism. The fluorobenzylidene moiety may enhance binding affinity to these receptors, potentially leading to improved therapeutic effects .

Antimicrobial Activity

Thiazolidinediones have been investigated for their antimicrobial properties. A review noted that certain derivatives demonstrated significant inhibition of biofilm formation against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. For example, compounds with specific substituents in the benzylidene fragment showed over 50% reduction in biofilm formation at certain concentrations . While direct data on this compound's antimicrobial efficacy is sparse, its classification suggests potential activity.

Aldose Reductase Inhibition

Aldose reductase (AR) inhibitors are critical in managing diabetic complications. Research has shown that various thiazolidinedione derivatives exhibit AR inhibitory activity. For instance, compounds derived from 2,4-thiazolidinedione were tested for their AR inhibition potential, revealing IC50 values ranging from 0.22 μM to 0.72 μM depending on structural modifications . Given its structural characteristics, this compound may also demonstrate similar inhibitory effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| Rosiglitazone | Thiazolidinedione derivative | 0.25 | Antidiabetic |

| Pioglitazone | Thiazolidinedione derivative | 0.30 | Antidiabetic |

| G5 | Thiazolidinedione analog | 13.4 | Anticancer |

| This compound | TBD | TBD | TBD |

Case Studies

- Anticancer Activity : A study demonstrated that related thiazolidinediones could induce apoptosis in cancer cell lines through PPAR activation and subsequent metabolic changes.

- Diabetic Complications : Research into thiazolidinediones has shown promise in reducing complications associated with diabetes by inhibiting aldose reductase activity.

- Antimicrobial Efficacy : Recent literature has documented the biofilm-inhibiting properties of various thiazolidinediones against common bacterial pathogens.

Chemical Reactions Analysis

Functionalization Reactions

The exocyclic double bond and carbonyl groups enable further derivatization:

Alkylation and Esterification

-

Reaction with chloroacetic acid esters in DMF using K₂CO₃ yields alkylated derivatives (e.g., 3-carboxyethyl-5-(4-fluorobenzylidene)thiazolidine-2,4-dione) .

-

Example:

Acyl Chloride Formation

-

Treatment with thionyl chloride converts carboxylic acid derivatives to acyl chlorides, which react with amines (e.g., piperazines) to form amides :

Hydrolysis and Stability

-

Acidic Hydrolysis : Esters of (Z)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione undergo hydrolysis in HCl/AcOH to yield carboxylic acids .

-

Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) leads to decomposition via retro-Knoevenagel pathways .

Reaction Optimization Data

Optimized conditions for large-scale synthesis (from ):

-

Scale : 10 mmol thiazolidine-2,4-dione + 10 mmol 4-fluorobenzaldehyde.

-

Workup : Crude product recrystallized from ethanol/water (1:1).

-

Purity : >98% (HPLC), confirmed by NMR ( 7.71 ppm, singlet for CH=C) .

Side Reactions and Byproducts

Q & A

Q. Basic

- ¹H-NMR : A singlet at δ 7.81–7.67 ppm confirms the Z-configuration of the benzylidene group, while the absence of E-isomer peaks (δ > 8.0) ensures purity .

- ¹³C-NMR : Carbonyl signals at ~168–170 ppm (C2/C4) and a benzylidene carbon at ~125 ppm validate the structure .

- IR Spectroscopy : Strong absorptions at 1731–1709 cm⁻¹ (C=O stretching) and 1679 cm⁻¹ (C=N) confirm functional groups .

- HRMS : Matches experimental and calculated [M+H]⁺ values (e.g., m/z 254.03 for C₁₀H₅FNO₂S) .

How can structural modifications enhance the biological activity of this compound?

Q. Advanced

- Benzylidene substituents : Electron-withdrawing groups (e.g., -F) improve PPARγ binding affinity, while bulky groups (e.g., naphthyl) enhance antiviral activity .

- Hybridization : Adding oxadiazole or pyrimidine moieties (e.g., compound 29 in Scheme 5) increases solubility and target specificity .

- Linker optimization : Chloroacetyl or aminopyrimidine linkers improve pharmacokinetics and enzyme inhibition (e.g., glycogen synthase kinase 3β) .

What experimental models are used to evaluate the antifibrotic and hepatoprotective effects of thiazolidinedione derivatives?

Q. Advanced

- In vivo fibrosis models :

- In vitro assays : RAW264.7 cell migration inhibition and PPARγ reporter gene assays validate anti-inflammatory mechanisms .

How do computational methods aid in predicting the biological activity of this compound?

Q. Advanced

- Molecular docking : Predicts binding to PPARγ ligand-binding domains (LBDs) with key interactions at Tyr473 and His449 residues .

- Quantum chemical calculations : HOMO-LUMO gaps and electrostatic potential maps correlate with antioxidant and enzyme inhibition activities .

- QSAR models : Substituent hydrophobicity (ClogP) and polar surface area (PSA) guide optimization for blood-brain barrier penetration .

How should researchers address contradictions in biological efficacy data across different studies?

Q. Advanced

- Model specificity : Hepatoprotection in CCl₄ models (acute injury) may not translate to chronic fibrosis models due to differing inflammatory pathways .

- Substituent effects : Methoxy analogs (SKLB010) show stronger PPARγ activation than fluoro derivatives, highlighting the need for SAR studies .

- Dosage and pharmacokinetics : Variations in bioavailability (e.g., oral vs. intraperitoneal administration) can alter observed efficacy .

What strategies improve the selectivity of this compound for specific molecular targets?

Q. Advanced

- Fragment-based design : Introduce morpholinomethyl or piperazine groups to target Sp1 degradation (e.g., OSU-CG12 analogs) .

- Dual-target hybrids : Combine with 1,3,4-oxadiazole to inhibit thymidylate synthase and aldose reductase simultaneously .

- Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or benzyl protectors to enhance cell permeability .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation. Monitor transitions at m/z 254→153 (quantifier) and 254→109 (qualifier) .

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>85%) from plasma .

- Stability issues : Protect from light to prevent E/Z isomerization, and store at -80°C to avoid degradation .

How do electronic effects of substituents influence the reactivity and biological activity of thiazolidinedione derivatives?

Q. Advanced

- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the benzylidene carbon, enhancing Michael acceptor activity for enzyme inhibition .

- Methoxy groups : Improve PPARγ binding via hydrophobic interactions but reduce metabolic stability due to demethylation .

- Hydroxy groups : Promote hydrogen bonding with kinases (e.g., GSK-3β) but require protection to prevent oxidation .

What in vitro assays are recommended for preliminary screening of antiviral activity?

Q. Advanced

- HBV inhibition : Measure HBsAg/HBeAg secretion in HepG2.2.15 cells (IC₅₀ values <10 μM indicate potency) .

- Cytotoxicity : Use MTT assays on primary hepatocytes to ensure selectivity indices >10 .

- Docking studies : Prioritize compounds with strong binding to HBV core protein (PDB: 1QGT) before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.